3-((5-((pyridin-2-ylmethyl)thio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one
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Description
3-((5-((pyridin-2-ylmethyl)thio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a useful research compound. Its molecular formula is C23H19N5OS2 and its molecular weight is 445.56. The purity is usually 95%.
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Scientific Research Applications
Synthetic Methodologies and Derivative Compounds
Researchers have developed various synthetic methodologies to create derivatives of triazoles and thiazoles, compounds closely related to the query compound. These methodologies involve multi-step reactions that lead to the formation of compounds with potential antimicrobial and antitubercular activities. For instance, the synthesis of thiazolidinones and Mannich bases from amino-triazole derivatives highlights the versatility of triazole compounds in yielding biologically active molecules (Dave et al., 2007). Similarly, the creation of pyridyl substituted thiazolyl triazole derivatives showcases the integration of pyridine and thiazole moieties for enhancing antimicrobial properties (Tay et al., 2022).
Antimicrobial Activities
The antimicrobial activity of triazole and thiazole derivatives has been a significant area of research. Compounds synthesized from pyridin-yl and triazol-yl scaffolds have been evaluated against a variety of human pathogenic microorganisms, showing promising antibacterial and antifungal properties. These studies demonstrate the potential of such compounds in addressing antibiotic resistance and developing new antimicrobial agents (Bayrak et al., 2009).
Theoretical and Spectroscopic Studies
Theoretical calculations and spectroscopic analyses play a crucial role in understanding the chemical and physical properties of triazole derivatives. Studies involving Density Functional Theory (DFT) and multiwavelength spectrophotometric methods have been employed to elucidate the acid-base properties and molecular structures of triazole compounds. These investigations provide insights into the electronic structure, reactivity, and potential biological activities of these molecules (Azimi et al., 2008).
Properties
IUPAC Name |
3-[[4-(2-methylphenyl)-5-(pyridin-2-ylmethylsulfanyl)-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N5OS2/c1-16-8-2-3-10-18(16)28-21(14-27-19-11-4-5-12-20(19)31-23(27)29)25-26-22(28)30-15-17-9-6-7-13-24-17/h2-13H,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGYGVSDMGKUPCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NN=C2SCC3=CC=CC=N3)CN4C5=CC=CC=C5SC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N5OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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